molecular formula C8H9BrClN B1446641 1-(4-Bromo-3-chlorophenyl)ethanamine CAS No. 1270417-99-6

1-(4-Bromo-3-chlorophenyl)ethanamine

Cat. No.: B1446641
CAS No.: 1270417-99-6
M. Wt: 234.52 g/mol
InChI Key: VYWSQZUPZFAQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-chlorophenyl)ethanamine is an organic compound with the chemical formula C8H9BrClN It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with an ethanamine group

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-chlorophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, H2/Pd-C

    Substitution: NaOCH3, KOtBu, NaNH2

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted phenyl derivatives

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Bromo-3-chlorophenyl)ethanamine can be compared with other similar compounds, such as:

    1-(4-Bromo-3-chlorophenyl)ethanol: Similar structure but with a hydroxyl group instead of an amine group.

    1-(4-Bromo-3-chlorophenyl)ethanone: Contains a carbonyl group instead of an amine group.

    4-Bromo-3-chlorophenylacetic acid: Similar phenyl ring substitution but with an acetic acid group.

Uniqueness: The presence of both bromine and chlorine atoms on the phenyl ring, along with the ethanamine group, gives this compound unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWSQZUPZFAQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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